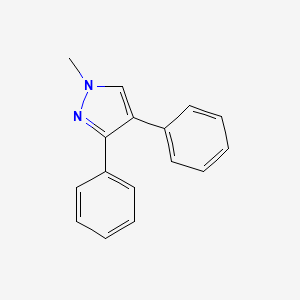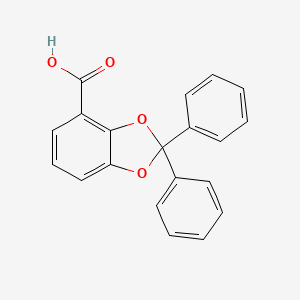
Methylpentylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylpentylsilane is an organosilicon compound with the molecular formula C6H16Si . It belongs to the class of alkylsilanes, which are characterized by the presence of silicon atoms bonded to alkyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylpentylsilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. For example, the reaction between pentene and trimethylsilane in the presence of a platinum catalyst can yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the direct reaction of silicon with methyl chloride and pentyl chloride. This process typically involves high temperatures and pressures to facilitate the reaction and achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
Methylpentylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: This compound can undergo substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Methylpentylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of specialty coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of methylpentylsilane involves its interaction with various molecular targets. In chemical reactions, the silicon atom in this compound can form bonds with other atoms, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- Methylpropylsilane
- Dimethylpropylsilane
- Trimethylpropylsilane
Comparison
Methylpentylsilane is unique due to its specific alkyl group (pentyl) attached to the silicon atom. This gives it distinct chemical properties compared to other alkylsilanes like methylpropylsilane, dimethylpropylsilane, and trimethylpropylsilane.
Propiedades
Fórmula molecular |
C6H14Si |
|---|---|
Peso molecular |
114.26 g/mol |
InChI |
InChI=1S/C6H14Si/c1-3-4-5-6-7-2/h3-6H2,1-2H3 |
Clave InChI |
DMFZIRVRFRPYDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[Si]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)

![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)

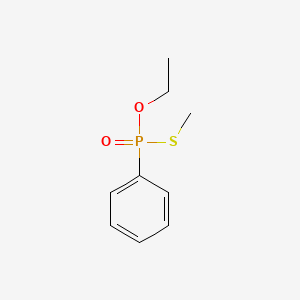
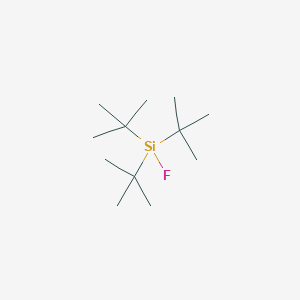

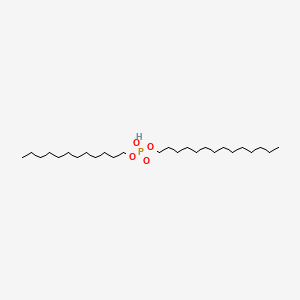
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)

